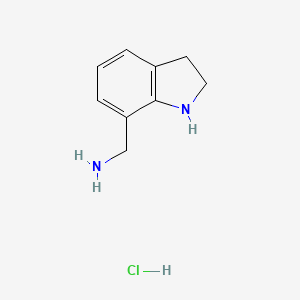

Indolin-7-ylmethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indolin-7-ylmethanamine hydrochloride is a chemical compound with the CAS Number: 2247849-83-6 and a molecular weight of 184.67 . It is also known as 7-Aminoisaindoline. The compound belongs to the group of indoles, which are heterocyclic compounds that are found in many natural and synthetic molecules with significant biological activity .

Synthesis Analysis

While specific synthesis methods for Indolin-7-ylmethanamine hydrochloride were not found, indole derivatives are known to be synthesized from amino acids or through transamination . Indoline compounds have been used in the development and synthesis of various drugs, including anticancer and antibacterial drugs .Molecular Structure Analysis

The molecular structure of Indolin-7-ylmethanamine hydrochloride consists of a total of 24 bonds. There are 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis

Indolin-7-ylmethanamine hydrochloride has a molecular weight of 184.67 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Pharmacological Potential

Indoline derivatives have shown significant promise in pharmacology, particularly as serotonin receptor agonists. For example, certain indoline compounds have demonstrated high-affinity binding to serotonin receptors, influencing behavioral and physiological responses in animal models, suggesting potential applications in treating psychiatric and neurological disorders (J. Martin et al., 1998). Furthermore, indoline-based compounds have been explored as acyl-CoA: cholesterol acyltransferase inhibitors, showing potential for anti-atherosclerotic and anti-hyperlipidemic drug development (S. Kamiya et al., 2000).

Anticancer Research

Indoline scaffolds have been investigated for their anticancer properties. Certain indoline compounds have shown potent anti-proliferative activity against various human cancer cell lines, indicating their potential as anticancer agents. These compounds have been evaluated for their effects on cell cycle progression, induction of apoptosis, and inhibition of cancer cell growth in vivo (Wagdy M. Eldehna et al., 2018).

Neuroprotection and Alzheimer's Disease

Indoline derivatives have also been explored for their neuroprotective effects and potential applications in treating Alzheimer's disease. Research has shown that certain carbamate derivatives of indolines exhibit both acetylcholinesterase and butyrylcholinesterase inhibitory activities, along with antioxidant properties, suggesting their use in multifunctional therapies for neurodegenerative disorders (Inessa Yanovsky et al., 2012).

Material Science and Corrosion Inhibition

In the field of material science, 3-amino alkylated indoles, a class of indoline derivatives, have been studied for their corrosion inhibitory properties on mild steel in acidic environments. These compounds have shown to effectively reduce corrosion through adsorption on the steel surface, highlighting their potential applications in industrial corrosion protection (C. Verma et al., 2016).

将来の方向性

Indole derivatives, including Indolin-7-ylmethanamine hydrochloride, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The synthesis and pharmacological activity of indoline derivatives are areas of ongoing research, with the aim of adding the indoline component to the toolbox of medicinal chemists .

作用機序

Mode of Action

It is known that many indole derivatives have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Indolin-7-ylmethanamine hydrochloride may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that Indolin-7-ylmethanamine hydrochloride might also interact with similar biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , it is plausible that this compound could have a wide range of effects at the molecular and cellular levels.

特性

IUPAC Name |

2,3-dihydro-1H-indol-7-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-3,11H,4-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHZNVZZVXFXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolin-7-ylmethanamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2853922.png)

![N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2853929.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2853930.png)

![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853942.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2853945.png)